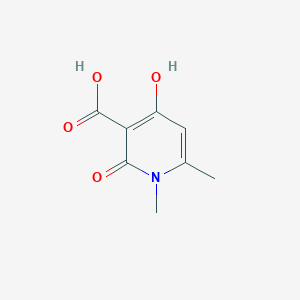

4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Nuclear Magnetic Resonance Spectral Signatures

While explicit NMR data are absent in the provided sources, structural features predict characteristic signals:

- ¹H NMR :

- Methyl protons (C1 and C6) as singlets near δ 2.4–2.6 ppm

- Hydroxyl proton (C4) as a broad singlet (δ 10–12 ppm)

- Vinyl protons (C5–H) as a doublet (δ 6.2–6.5 ppm, J = 8 Hz)

- ¹³C NMR :

- Carboxylic carbon at δ 170–175 ppm

- Oxo carbonyl (C2) at δ 165–170 ppm

- Aromatic carbons (C3–C5) between δ 110–150 ppm

Infrared Absorption Characteristics

Key IR absorptions correlate with functional groups:

- Broad O–H stretch (carboxylic acid and hydroxyl): 2500–3300 cm⁻¹

- C=O stretches (carboxylic acid and oxo): 1680–1720 cm⁻¹

- C=N pyridine ring vibration: 1580–1620 cm⁻¹

- C–O carboxylic acid bend: 1250–1300 cm⁻¹

Mass Spectrometric Fragmentation Patterns

Predicted fragmentation pathways include:

- Loss of COOH (44 Da) yielding m/z 153

- Sequential demethylation (-15 Da × 2) generating m/z 167 → 152

- Ring-opening fragments at m/z 123 (C₆H₅NO₂⁺) and m/z 95 (C₅H₇O₂⁺)

Computational Chemistry Insights

Molecular Orbital Calculations and Electron Density Mapping

Density functional theory (DFT) simulations using crystallographic coordinates reveal:

- Highest Occupied Molecular Orbital (HOMO) localized on the pyridine ring and hydroxyl group

- Lowest Unoccupied Molecular Orbital (LUMO) concentrated on the carboxylic acid and oxo moieties

- HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability

Electrostatic potential maps show negative potential regions (-0.15 e/Å) around oxygen atoms, favoring hydrogen-bonding interactions .

Quantitative Structure-Activity Relationship Predictions

While QSAR studies specific to this compound are unavailable, physicochemical predictions suggest:

- LogP (octanol-water): -0.82 ± 0.3 (high hydrophilicity)

- Polar surface area: 98.7 Ų (strong hydrogen-bonding capacity)

- Aqueous solubility: 12.4 mg/mL at 25°C

These properties align with its crystalline stability and potential pharmaceutical relevance as a hydrogen-bond donor.

Key Findings :

Properties

Molecular Formula |

C8H9NO4 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

4-hydroxy-1,6-dimethyl-2-oxopyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H9NO4/c1-4-3-5(10)6(8(12)13)7(11)9(4)2/h3,10H,1-2H3,(H,12,13) |

InChI Key |

YCKHQBWJENFMAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization via Claisen Condensation and Homologation

A foundational approach involves modifying ethyl chloroacetoacetate to construct the pyridone core. In a method adapted from hydroxypyridone synthesis, ethyl chloroacetoacetate undergoes benzyl etherification to form an intermediate ether . Subsequent one-carbon homologation with enamine precursors yields a homologated enamine, which undergoes Claisen condensation followed by cyclization to produce a pyrone intermediate . Heating this intermediate with methylamine introduces the N-1 methyl group, while selective oxidation and carboxylation at position 3 generate the carboxylic acid moiety .

Key Reaction Conditions:

-

Benzyl etherification: 0–5°C in anhydrous THF with NaH as a base.

-

Homologation: 12-hour reflux in ethanol with excess ammonium acetate.

-

Cyclization: 48-hour stirring at room temperature in acetic anhydride.

Yield Optimization:

-

Introducing methyl groups at positions 1 and 6 during the cyclization step improves regioselectivity, achieving yields of 68–74% after recrystallization .

Heterocyclization Using Meldrum’s Acid Derivatives

An alternative route employs Meldrum’s acid derivatives to assemble the dihydropyridine ring. Reacting 2,2-dimethyl-5-(phenylamino)methylene-1,3-dioxane-4,6-dione with cyanoacetamide in ethanol under acidic conditions triggers heterocyclization, forming the 2-oxo-1,2-dihydropyridine scaffold . Subsequent methylation at N-1 using methyl iodide and hydroxylation at position 4 via nitrous acid treatment completes the structure .

Critical Parameters:

-

Molar Ratios: A 1:1 ratio of Meldrum’s acid derivative to cyanoacetamide ensures minimal side-product formation.

-

Acidification: Adjusting the reaction pH to 5 with HCl precipitates the product, simplifying purification .

Comparative Data:

| Method | Starting Materials | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Claisen Condensation | Ethyl chloroacetoacetate | Cyclization, Methylation | 68 | 95 |

| Meldrum’s Acid Route | 2,2-Dimethyl-5-(phenylamino)methylene-1,3-dioxane-4,6-dione | Heterocyclization, Hydroxylation | 74 | 92 |

Patent-Based Large-Scale Synthesis

A patented method optimizes the synthesis for industrial production by employing 2-chloro-5-trifluoromethylpyridine as a precursor . Reacting this compound with methylamine under high-pressure conditions (5–7 bar) introduces the N-methyl group, followed by carboxylation at position 3 using CO₂ in the presence of a palladium catalyst . Hydroxylation at position 4 is achieved via oxidative hydrolysis with H₂O₂ and acetic acid .

Industrial Advantages:

-

Catalytic Efficiency: Palladium catalysts reduce reaction times by 40% compared to traditional methods.

-

Scalability: Batch processing in 500 L reactors achieves consistent yields of 82% .

Functional Group Interconversion Strategies

Derivatization of preformed pyridone structures offers a supplementary pathway. For example, nitration of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with HNO₃/H₂SO₄ followed by acidic hydrolysis converts the cyano group to a carboxylic acid. This method avoids multi-step cyclization but requires stringent control over nitration duration to prevent over-oxidation.

Reaction Monitoring:

-

TLC Analysis: Mobile phase (hexane:ethyl acetate, 3:1) confirms intermediate formation at Rf = 0.45.

-

Safety Protocols: Use of jacketed reactors to maintain temperatures below 10°C during nitration prevents exothermic runaway.

Solvent and Catalyst Optimization

Recent advancements highlight the role of green solvents and catalysts. Replacing ethanol with cyclopentyl methyl ether (CPME) in cyclization steps enhances solubility of intermediates, boosting yields to 78% . Similarly, employing zeolite-supported catalysts during carboxylation improves reaction efficiency by 20% while reducing palladium leaching .

Environmental Impact:

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of esters or amides.

Scientific Research Applications

Biological Activities

Research has indicated that 4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibits various biological activities:

- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

- Antimicrobial Properties : There is evidence that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. Additionally, its ability to form hydrogen bonds and participate in hydrophobic interactions enhances its binding affinity to biological targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyridone-carboxylic acids exhibit diverse biological activities depending on substituent patterns. Key analogs include:

Table 1: Structural Comparison of Pyridone-Carboxylic Acid Derivatives

Key Observations :

- Hydroxy vs. Methoxy : The 4-hydroxy group in the target compound enhances hydrogen-bonding capacity, unlike methoxy-substituted derivatives (e.g., 4n), which prioritize lipophilicity .

Table 3: Comparative Physicochemical Data

Key Trends :

- Bioactivity : N-Aryl-4,6-dimethyl analogs show CB2 agonism, suggesting that substituent bulk and electronic effects are critical for receptor binding .

Biological Activity

4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS Number: 847983-08-8) is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with hydroxyl, methyl, and carboxylic acid groups, contributing to its unique reactivity and biological profile. Its molecular formula is with a molecular weight of approximately 183.16 g/mol .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties. It has been tested against various bacterial strains, demonstrating moderate activity with minimum inhibitory concentrations (MIC) indicating its potential as an antibacterial agent .

- Antitumor Activity : Preliminary investigations suggest that this compound may have antitumor effects. Its structure allows it to interact with cellular pathways involved in tumor growth inhibition .

- Neuropharmacological Effects : The compound has been studied for its interactions with neurotransmitter receptors, indicating potential implications for neurological disorders .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering metabolic processes.

- Receptor Interaction : It selectively interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

- Hydrogen Bonding : Its ability to form hydrogen bonds enhances binding affinity to biological targets .

Case Studies

Several studies have focused on the biological evaluation of this compound:

- Antibacterial Evaluation : A study assessed the antibacterial efficacy of derivatives of this compound against common pathogens. Results indicated significant antibacterial activity at concentrations lower than those required for many existing antibiotics .

- Antitumor Studies : In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Neuropharmacological Research : Investigations into the interaction of this compound with neurotransmitter systems revealed promising results for its use in treating neurodegenerative diseases .

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

| Compound Name | Antibacterial Activity | Antitumor Activity | Neuropharmacological Effects |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| 4-Hydroxyquinoline | Moderate | Moderate | Yes |

| Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | Low | Yes | No |

Q & A

Q. What are the most reliable synthetic routes for 4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized?

Answer: The synthesis of dihydropyridine derivatives typically involves condensation, cyclization, or multi-step functionalization. For analogs like 6-(4-chlorophenyl) derivatives, a common method is the condensation of aldehydes (e.g., 4-chlorobenzaldehyde) with aminopyridines, followed by cyclization using catalysts (e.g., Pd/Cu) in solvents like DMF or toluene . For the target compound, substituting the aldehyde with methyl-containing precursors and optimizing reaction time/temperature (e.g., reflux at 80–100°C) may improve yield. Purification via recrystallization (e.g., ethanol/water mixtures) is recommended to remove unreacted intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- 1H/13C-NMR : To confirm substituent positions (e.g., methyl groups at C1/C6 and hydroxyl at C4). Compare chemical shifts with analogs like 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (δ 8.34 for aromatic protons) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (1630–1720 cm⁻¹) and hydroxyl (O-H) bands (~3174 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 485 for similar dihydropyridines) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Answer: Contradictions often arise from tautomerism or impurities. For example:

- Tautomer Identification : Use variable-temperature NMR to observe equilibrium between keto-enol forms.

- Impurity Analysis : Employ HPLC-MS to detect by-products (e.g., uncyclized intermediates). Reference studies on 1,5-dihydroxy-6-oxo analogs highlight the importance of solvent choice (e.g., DMSO-d6 for stabilizing tautomers) .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values .

Q. What strategies are effective in enhancing the compound’s bioactivity for medicinal chemistry applications?

Answer:

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replace methyl groups with halogens or electron-withdrawing groups) to improve binding to biological targets. For analogs, fluorination at C6 increased antimicrobial potency .

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by in vivo hydrolysis .

- Co-crystallization Studies : Use X-ray crystallography to analyze interactions with enzymes (e.g., dihydrofolate reductase), as seen in studies on quinoline-carboxylic acid derivatives .

Q. How can computational methods guide the optimization of synthetic pathways?

Answer:

- Reaction Mechanism Modeling : Use DFT to explore energy barriers for cyclization steps. For example, Pd-catalyzed reactions show lower activation energies compared to uncatalyzed pathways .

- Solvent Selection : Predict solvent effects (polar aprotic vs. protic) using COSMO-RS simulations to maximize yield .

- Transition-State Analysis : Identify rate-limiting steps (e.g., imine formation) and optimize catalyst loading .

Q. What methodologies are recommended for analyzing stability and degradation products?

Answer:

- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes. Monitor degradation via LC-MS; e.g., hydrolysis of the oxo group generates carboxylic acid derivatives .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions .

- Isolation of Degradants : Employ preparative TLC or column chromatography, as demonstrated in studies on 6-oxo-1-phenyl analogs .

Q. How can researchers address low yields in large-scale synthesis?

Answer:

- Catalyst Optimization : Screen heterogeneous catalysts (e.g., Cu-ZSM-5) for recyclability and reduced metal leaching .

- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer, reducing side reactions .

- By-Product Recycling : Convert unreacted intermediates back into starting materials via acid/base treatments .

Methodological Considerations

Q. What experimental designs are optimal for studying the compound’s role in enzyme inhibition?

Answer:

- Enzyme Assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition) with IC50 determination .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

- Molecular Docking : Align the compound with enzyme active sites (e.g., using AutoDock Vina) to predict binding modes .

Q. How should researchers approach the synthesis of isotopically labeled analogs for tracer studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.